Serum Half-Life Comparison: Ceftezole Exhibits Approximately Half the Half-Life of Cefazolin in Humans
Ceftezole demonstrates a significantly shorter serum half-life compared to its closest structural analog, cefazolin. This pharmacokinetic differentiation directly impacts dosing frequency and drug accumulation in vivo [1].
| Evidence Dimension | Serum half-life |
|---|---|
| Target Compound Data | 56 minutes (0.93 hours) |
| Comparator Or Baseline | Cefazolin: ~112 minutes (reported as 'about twice that of ceftezole') |
| Quantified Difference | Ceftezole half-life is approximately 50% shorter |
| Conditions | Human volunteers after intramuscular injection of a single 500 mg dose |
Why This Matters
The shorter half-life of ceftezole may be advantageous for research requiring rapid clearance or for studying time-dependent killing, or it may necessitate more frequent dosing in therapeutic models, a key differentiator from cefazolin in protocol design.
- [1] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
